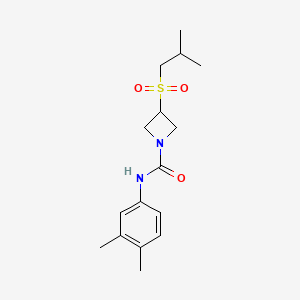
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide, commonly known as DIAZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIAZ belongs to the class of azetidine carboxamide derivatives and has been found to exhibit promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The precise mechanism of action of DIAZ is not fully understood, but it is believed to act through several pathways. DIAZ has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. In addition, DIAZ has also been reported to modulate the activity of ion channels and receptors in the nervous system, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
DIAZ has been found to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity. DIAZ has also been found to reduce the levels of glucose and insulin in diabetic animals, indicating its potential use in the treatment of diabetes. In addition, DIAZ has been reported to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
DIAZ has several advantages as a research tool. The compound is readily available and can be synthesized using simple and cost-effective methods. DIAZ is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using DIAZ.
Future Directions
The potential therapeutic applications of DIAZ are still being explored, and several future directions can be identified. One area of research is the development of novel analogs of DIAZ with improved efficacy and safety profiles. Another area of research is the investigation of the molecular targets of DIAZ, which could lead to the development of new drugs with similar activities. Finally, the use of DIAZ in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, DIAZ is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities, as well as anticancer, antidiabetic, and antitubercular properties. The synthesis of DIAZ is simple and cost-effective, making it a useful research tool. Future research directions include the development of novel analogs and the investigation of molecular targets.
Synthesis Methods
The synthesis of DIAZ involves the reaction of 3,4-dimethylphenyl isocyanate with isobutylsulfonyl azetidine-1-carboxylic acid in the presence of a suitable solvent and reagents. The reaction proceeds under mild conditions and yields DIAZ as a white crystalline solid. The synthesis of DIAZ has been optimized by several researchers to improve the yield and purity of the compound.
Scientific Research Applications
DIAZ has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. In addition, DIAZ has also been reported to possess anticancer, antidiabetic, and antitubercular properties. The compound has been tested in vitro and in vivo for its efficacy and safety in treating these diseases.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11(2)10-22(20,21)15-8-18(9-15)16(19)17-14-6-5-12(3)13(4)7-14/h5-7,11,15H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJKKDHNZAPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

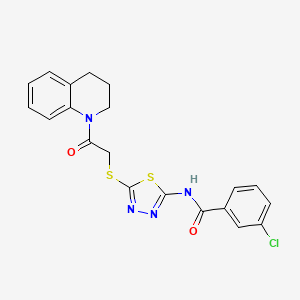
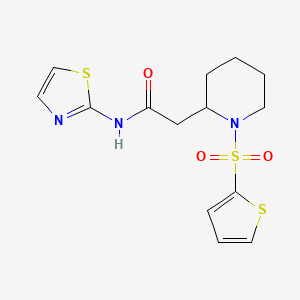
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)
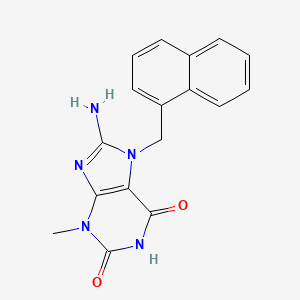
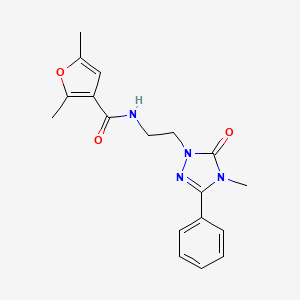
![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)
